5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a compound with a unique chemical structure that has attracted the attention of many researchers in the scientific community. This compound has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in medicine. It has been shown to exhibit anti-cancer activity, as well as anti-inflammatory and anti-oxidant properties. This compound has also been investigated for its potential use as an anti-diabetic agent, as it has been shown to improve insulin sensitivity in animal models.
Mechanism of Action
The mechanism of action of 5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, improve insulin sensitivity, and reduce the growth of cancer cells. It has also been shown to reduce oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are many potential future directions for the investigation of 5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One area of research could focus on the development of this compound as a potential anti-cancer agent. Another area of research could focus on the investigation of its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, the potential applications of this compound in materials science and agriculture could also be explored.
properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-13-12(9-11-5-4-8-18-11)20-14(19)16(13)10-15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7,10H2/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNUGQLMVSONJJ-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=CO3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416232 | |
Record name | ST50992571 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(furan-2-ylmethylidene)-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
CAS RN |
5186-25-4 | |
Record name | ST50992571 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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